Hsd17B13-IN-38

Description

Structure

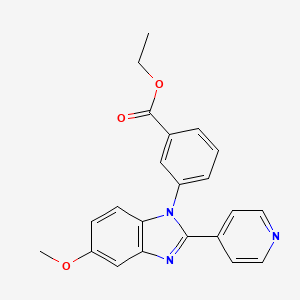

3D Structure

Properties

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

ethyl 3-(5-methoxy-2-pyridin-4-ylbenzimidazol-1-yl)benzoate |

InChI |

InChI=1S/C22H19N3O3/c1-3-28-22(26)16-5-4-6-17(13-16)25-20-8-7-18(27-2)14-19(20)24-21(25)15-9-11-23-12-10-15/h4-14H,3H2,1-2H3 |

InChI Key |

DORFDSPDRMDHMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C3=C(C=C(C=C3)OC)N=C2C4=CC=NC=C4 |

Origin of Product |

United States |

Hsd17B13-IN-38: An In-depth Technical Guide on its Mechanism of Action in NASH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for Nonalcoholic Steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its more severe fibrotic stages. Hsd17B13-IN-38 is a potent and selective inhibitor of the HSD17B13 enzyme. This document provides a comprehensive technical overview of the mechanism of action of Hsd17B13-IN-38 in the context of NASH, including its effects on key signaling pathways, and details the experimental protocols used to elucidate its activity.

Introduction to HSD17B13 in NASH

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Its expression is significantly upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD) and NASH.[2] While its precise physiological function is still under investigation, it is believed to play a role in hepatic lipid metabolism, potentially through the modulation of fatty acid and retinoid signaling pathways.[3][4]

The strong genetic validation linking HSD17B13 to NASH progression has spurred the development of inhibitors as a potential therapeutic strategy. The therapeutic hypothesis is that by inhibiting the enzymatic activity of HSD17B13, it may be possible to mimic the protective effects observed in individuals with loss-of-function variants, thereby halting or reversing the progression of NASH.

Hsd17B13-IN-38: A Potent and Selective Inhibitor

Hsd17B13-IN-38, also referred to as Compound D in patent literature (WO2021211981A1), is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Its development was guided by the need for a potent and selective tool to probe the function of HSD17B13 and as a potential therapeutic candidate for NASH.

Quantitative Data Summary

The following tables summarize the key quantitative data for Hsd17B13-IN-38 and representative HSD17B13 inhibitors.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |

| Hsd17B13-IN-38 (Compound D) | hHSD17B13 | Biochemical | Estradiol | <100 | Patent WO2021211981A1 |

| BI-3231 | hHSD17B13 | Biochemical | Estradiol | 1 | [1] |

| BI-3231 | mHSD17B13 | Biochemical | Estradiol | 13 | [1] |

Table 2: Cellular Activity of HSD17B13 Inhibitors

| Compound | Cell Line | Assay Type | Substrate | IC50 (nM) | Reference |

| Hsd17B13-IN-38 (Compound D) | HEK293 (overexpressing hHSD17B13) | Cellular | Estradiol | <1000 | Patent WO2021211981A1 |

| BI-3231 | HEK293 (overexpressing hHSD17B13) | Cellular | Estradiol | 25 | [1] |

Mechanism of Action in NASH

The proposed mechanism of action of Hsd17B13-IN-38 in NASH is centered on its ability to inhibit the enzymatic activity of HSD17B13, which is implicated in pathways leading to hepatic lipid accumulation, inflammation, and fibrosis.

Signaling Pathways

HSD17B13 is thought to influence hepatic lipid metabolism through its interaction with key regulatory pathways, including the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling cascades. Upregulation of HSD17B13 is associated with increased lipogenesis. By inhibiting HSD17B13, Hsd17B13-IN-38 may help to restore normal lipid homeostasis in the liver.

Caption: Proposed signaling pathway of HSD17B13 in NASH and the inhibitory action of Hsd17B13-IN-38.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize HSD17B13 inhibitors.

HSD17B13 Biochemical Inhibition Assay

Objective: To determine the in vitro potency of Hsd17B13-IN-38 in inhibiting the enzymatic activity of recombinant human HSD17B13.

Methodology:

-

Enzyme and Substrates: Recombinant human HSD17B13 is used as the enzyme. Estradiol or leukotriene B4 can be used as substrates, with NAD+ as a cofactor.[5][6]

-

Assay Principle: The assay measures the production of NADH, a product of the HSD17B13-catalyzed reaction. This is typically done using a coupled-enzyme luminescence assay (e.g., NAD-Glo™ Assay).[6]

-

Procedure:

-

A solution of Hsd17B13-IN-38 at various concentrations is pre-incubated with recombinant HSD17B13 enzyme in an appropriate assay buffer.

-

The enzymatic reaction is initiated by adding the substrate (e.g., estradiol) and NAD+.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of NADH produced is quantified using a luciferase-based detection reagent, and the luminescent signal is measured with a plate reader.[7]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the HSD17B13 biochemical inhibition assay.

Cellular HSD17B13 Inhibition Assay

Objective: To assess the potency of Hsd17B13-IN-38 in a cellular context.

Methodology:

-

Cell Line: HEK293 cells stably overexpressing human HSD17B13 are commonly used.[1]

-

Assay Principle: The assay measures the conversion of a substrate (e.g., estradiol) to its product (estrone) by HSD17B13 within the cells.

-

Procedure:

-

Cells are seeded in microplates and treated with various concentrations of Hsd17B13-IN-38.

-

After a pre-incubation period, the substrate (estradiol) is added to the cell culture medium.

-

The cells are incubated for a specific duration to allow for substrate conversion.

-

The reaction is stopped, and the supernatant is collected.

-

The amount of product (estrone) is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[1]

-

IC50 values are determined by analyzing the dose-dependent inhibition of estrone formation.

-

In Vivo NASH Mouse Model Efficacy Study

Objective: To evaluate the therapeutic efficacy of Hsd17B13-IN-38 in a preclinical model of NASH.

Methodology:

-

Animal Model: A common model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) fed to mice (e.g., C57BL/6J strain). This diet induces steatohepatitis and fibrosis.[8] Another model is the Western diet (high in fat, sucrose, and cholesterol) combined with low-dose carbon tetrachloride (CCl4) to accelerate fibrosis.

-

Study Design:

-

Mice are fed the NASH-inducing diet for a specified period (e.g., 6-12 weeks) to establish the disease phenotype.

-

Animals are then randomized into vehicle control and Hsd17B13-IN-38 treatment groups.

-

Hsd17B13-IN-38 is administered orally at different dose levels for a defined treatment duration.

-

-

Endpoints:

-

Biochemical Markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.

-

Histopathology: Liver tissue is collected for histological analysis, including Hematoxylin and Eosin (H&E) staining for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and Sirius Red or Masson's trichrome staining for fibrosis.

-

Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism are quantified by qRT-PCR.

-

Hydroxyproline Assay: To quantify total collagen content in the liver as a measure of fibrosis.

-

Caption: Workflow for an in vivo efficacy study of Hsd17B13-IN-38 in a NASH mouse model.

Conclusion

Hsd17B13-IN-38 represents a promising therapeutic agent for the treatment of NASH, backed by strong genetic validation of its target, HSD17B13. Its mechanism of action, centered on the inhibition of an enzyme implicated in the progression of liver disease, offers a targeted approach to mitigating hepatic steatosis, inflammation, and fibrosis. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of Hsd17B13-IN-38 and other inhibitors in this class. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of HSD17B13 inhibition in patients with NASH.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enanta.com [enanta.com]

- 6. enanta.com [enanta.com]

- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsd17B13-IN-38: A Technical Guide to a Novel Chemical Probe for Interrogating HSD17B13 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[3] This has spurred the development of selective inhibitors to probe the enzymatic function of HSD17B13 and evaluate its therapeutic potential. Hsd17B13-IN-38, also known as BI-3231, is a potent and selective chemical probe for HSD17B13, offering a valuable tool to the scientific community for elucidating the role of this enzyme in health and disease.[2][4] This technical guide provides a comprehensive overview of Hsd17B13-IN-38, including its biochemical and cellular activity, detailed experimental protocols for its use, and insights into the HSD17B13 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for Hsd17B13-IN-38 (BI-3231), providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of Hsd17B13-IN-38 (BI-3231)

| Target | Assay Type | Parameter | Value | Reference |

| Human HSD17B13 | Enzymatic | IC50 | 1 nM | [4] |

| Human HSD17B13 | Enzymatic | Ki | 0.7 ± 0.2 nM | [5][6] |

| Mouse HSD17B13 | Enzymatic | IC50 | 13 nM | [4] |

| Human HSD17B13 | Cellular (HEK293) | IC50 | 11 ± 5 nM | [5] |

| Human HSD17B11 | Enzymatic | IC50 | > 10 µM | [5][6] |

| Human HSD17B13 | Thermal Shift (DSF) | ΔTm | 16.7 K (in the presence of NAD+) | [5][6] |

Table 2: In Vivo Pharmacokinetic Parameters of Hsd17B13-IN-38 (BI-3231) in Mice

| Administration Route | Dose | Key Findings | Reference |

| Intravenous (i.v.) | 5 µmol/kg | Rapid plasma clearance | [5] |

| Oral (p.o.) | 50 µmol/kg | Low oral bioavailability, extensive liver distribution | [7] |

| Subcutaneous (s.c.) | 80 µmol/kg | Improved systemic bioavailability | [5] |

Signaling Pathways and Mechanism of Action

HSD17B13 is implicated in several key cellular processes, primarily related to lipid and retinol metabolism within hepatocytes. Its activity is dependent on the cofactor NAD+.[8]

Figure 1: HSD17B13 Signaling Pathway and Inhibition.

Hsd17B13-IN-38 acts as an uncompetitive inhibitor with respect to NAD+, meaning it binds to the HSD17B13-NAD+ complex.[8] This NAD+ dependency for binding is a key feature of its mechanism of action.[8]

Figure 2: Uncompetitive Inhibition Mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of Hsd17B13-IN-38 as a chemical probe.

Biochemical HSD17B13 Enzymatic Assay (MALDI-TOF MS)

This protocol is adapted from a high-throughput screening method.[2]

1. Reagents and Materials:

-

Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[2]

-

Recombinant human HSD17B13.

-

Estradiol (substrate).

-

NAD+ (cofactor).

-

Hsd17B13-IN-38 (BI-3231) and DMSO (vehicle control).

-

1536-well assay plates.

2. Procedure:

-

Dispense 50 nL of test compound (Hsd17B13-IN-38) or DMSO into the wells of a 1536-well plate.[2]

-

Add the enzymatic reaction mix containing assay buffer, HSD17B13 enzyme, estradiol, and NAD+.

-

Incubate the reaction at room temperature.

-

Stop the reaction and prepare the samples for MALDI-TOF mass spectrometry analysis to measure the formation of the product, estrone.

Cellular HSD17B13 Activity Assay

This protocol describes a cellular assay using HEK293 cells stably overexpressing human HSD17B13.[2]

1. Cell Culture and Seeding:

-

Culture HEK293 cells stably overexpressing hHSD17B13-Myc/DDK in DMEM with 10% heat-inactivated FBS, 1x Glutamax, and 1x sodium pyruvate.[2]

-

24 hours prior to the assay, seed 0.4 x 10^6 cells/mL (25 µL) into a 384-well culture plate.[2]

2. Compound Treatment and Substrate Addition:

-

Prepare serial dilutions of Hsd17B13-IN-38 in 100% DMSO.

-

Spot 50 nL of the compound dilutions onto the pre-seeded cell plate (final DMSO concentration of 1%).[2]

-

Incubate for 30 minutes at 37°C in a humidified incubator.[2]

-

Add 25 µL of a 60 µM estradiol solution to each well.[2]

-

Incubate for 3 hours at 37°C.[2]

3. Sample Analysis:

-

Collect 20 µL of the supernatant.

-

Add an internal standard (e.g., d4-estrone).

-

Derivatize the analytes for detection.

-

Analyze the estrone levels using RapidFire MS/MS.[2]

4. Cell Viability Assay (Control):

-

Perform a CellTiter-Glo Luminescent Cell Viability Assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.[2]

Figure 3: Experimental Workflows for In Vitro Assays.

In Vivo Pharmacokinetic Studies in Mice

The following provides a general framework for in vivo pharmacokinetic studies based on published data.[5][7]

1. Animals:

-

Use appropriate mouse strains (e.g., C57BL/6J).

2. Formulation and Dosing:

-

Formulate Hsd17B13-IN-38 (BI-3231) in a suitable vehicle for the intended route of administration (intravenous, oral, or subcutaneous).

-

Administer the compound at the desired dose (e.g., 5 µmol/kg for i.v., 50 µmol/kg for p.o., 80 µmol/kg for s.c.).[5]

3. Sample Collection:

-

Collect blood samples at various time points post-administration via appropriate methods (e.g., tail vein, retro-orbital bleeding).

-

At the end of the study, collect tissues of interest, particularly the liver, for analysis of compound distribution.

4. Sample Analysis:

-

Process blood samples to obtain plasma.

-

Extract the compound from plasma and tissue homogenates.

-

Quantify the concentration of Hsd17B13-IN-38 using a validated analytical method, such as LC-MS/MS.

5. Data Analysis:

-

Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.

Conclusion and Future Directions

Hsd17B13-IN-38 (BI-3231) is a first-in-class, potent, and selective chemical probe for HSD17B13.[2] Its well-characterized in vitro and in vivo properties make it an invaluable tool for researchers investigating the biological functions of HSD17B13 and its role in liver diseases. The provided data and protocols offer a solid foundation for utilizing this probe to further unravel the complexities of HSD17B13 signaling and to explore its potential as a therapeutic target. Future studies employing Hsd17B13-IN-38 in various preclinical models of NAFLD and NASH will be crucial in validating HSD17B13 as a drug target and in advancing the development of novel therapies for these prevalent liver conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. eubopen.org [eubopen.org]

- 6. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 7. researchgate.net [researchgate.net]

- 8. opnme.com [opnme.com]

An In-Depth Technical Guide to Hsd17B13-IN-38 for the Study of Lipid Droplet Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. Its role in lipid droplet metabolism is a key area of investigation. This technical guide focuses on Hsd17B13-IN-38, a small molecule inhibitor of Hsd17B13, providing a comprehensive resource for its application in studying lipid droplet dynamics. This document outlines the known information about Hsd17B13-IN-38, its target's biological context, and offers a framework for its experimental use.

Introduction to Hsd17B13

Hsd17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes and localized to the surface of lipid droplets.[1][2] Upregulation of Hsd17B13 is observed in patients with NAFLD, suggesting its involvement in the pathogenesis of the disease.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of various liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This protective effect has spurred the development of Hsd17B13 inhibitors as potential therapeutics.

The precise molecular functions of Hsd17B13 are still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] It is also implicated in the metabolism of steroids and other bioactive lipids.[2] Its localization to lipid droplets suggests a direct role in modulating lipid storage and mobilization within hepatocytes.

Hsd17B13-IN-38: A Specific Inhibitor

Hsd17B13-IN-38, also referred to as "Compound D," is a small molecule inhibitor developed for the specific targeting of Hsd17B13.[4]

Chemical Properties:

| Property | Value |

| Compound Name | Hsd17B13-IN-38 |

| Synonym | Compound D |

| CAS Number | 2730022-56-5 |

Note: The specific chemical structure and detailed physicochemical properties of Hsd17B13-IN-38 are proprietary and are detailed in patent WO2021211981A1. Quantitative data, such as IC50 values, are not publicly available at this time.

Signaling Pathways and Biological Context

Hsd17B13's activity is integrated into the broader network of hepatic lipid metabolism. Its expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[3] This places Hsd17B13 downstream of major regulators of fatty acid and cholesterol homeostasis.

Furthermore, recent research has indicated that Hsd17B13 may influence inflammatory pathways. Overexpression of Hsd17B13 has been shown to affect signaling pathways such as the NF-κB and MAPK pathways.[5] A proposed mechanism involves Hsd17B13-mediated production of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 pathway, leading to increased fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[6]

Signaling Pathway of Hsd17B13 in Lipid Metabolism and Inflammation

Caption: Hsd17B13 signaling in lipid metabolism and inflammation.

Experimental Protocols

While specific protocols for Hsd17B13-IN-38 are not publicly detailed, the following methodologies provide a framework for its use in studying lipid droplet metabolism, based on established techniques for evaluating Hsd17B13 function and the effects of its inhibition.

In Vitro Hsd17B13 Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of Hsd17B13-IN-38 on recombinant Hsd17B13.

Materials:

-

Recombinant human Hsd17B13 protein

-

Hsd17B13-IN-38

-

Substrate (e.g., retinol or β-estradiol)

-

Cofactor (NAD+)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)

-

96-well assay plates

-

Plate reader for detecting product formation (e.g., spectrophotometer or fluorometer)

Procedure:

-

Prepare a stock solution of Hsd17B13-IN-38 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of Hsd17B13-IN-38 to create a concentration gradient.

-

In a 96-well plate, add the assay buffer, recombinant Hsd17B13 protein, and varying concentrations of Hsd17B13-IN-38.

-

Initiate the enzymatic reaction by adding the substrate and cofactor.

-

Incubate the plate at 37°C for a predetermined time.

-

Measure the formation of the product (e.g., retinaldehyde or estrone) or the change in cofactor concentration (e.g., NADH production) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of Hsd17B13-IN-38 and determine the IC50 value.

Cell-Based Lipid Droplet Accumulation Assay

Objective: To assess the effect of Hsd17B13-IN-38 on lipid droplet formation and accumulation in hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., Huh7, HepG2)

-

Cell culture medium and supplements

-

Hsd17B13-IN-38

-

Fatty acids (e.g., oleic acid) to induce lipid accumulation

-

Lipid droplet staining dye (e.g., BODIPY 493/503, Nile Red)

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Hsd17B13-IN-38 for a specified pre-incubation period.

-

Induce lipid droplet formation by adding oleic acid-supplemented medium.

-

Continue incubation with Hsd17B13-IN-38 and oleic acid for 24-48 hours.

-

Wash the cells with PBS and fix with paraformaldehyde.

-

Stain the cells with a lipid droplet-specific fluorescent dye.

-

Acquire images using a fluorescence microscope.

-

Quantify lipid droplet number, size, and total lipid content per cell using image analysis software.

Experimental Workflow for Cellular Lipid Droplet Analysis

Caption: Workflow for cell-based lipid droplet analysis.

Data Presentation

As specific quantitative data for Hsd17B13-IN-38 is not publicly available, the following tables are presented as templates for organizing experimental results.

Table 1: In Vitro Enzymatic Inhibition of Hsd17B13 by Hsd17B13-IN-38

| Inhibitor Concentration (nM) | % Inhibition (Mean ± SD) |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| 1000 | |

| IC50 (nM) |

Table 2: Effect of Hsd17B13-IN-38 on Lipid Droplet Accumulation in Hepatocytes

| Treatment Group | Mean Lipid Droplet Area per Cell (µm²) | Mean Lipid Droplet Number per Cell |

| Vehicle Control | ||

| Oleic Acid (OA) | ||

| OA + Hsd17B13-IN-38 (10 nM) | ||

| OA + Hsd17B13-IN-38 (100 nM) | ||

| OA + Hsd17B13-IN-38 (1 µM) |

Conclusion

Hsd17B13-IN-38 represents a valuable tool for investigating the role of Hsd17B13 in lipid droplet metabolism and related liver pathologies. While detailed characterization of this specific inhibitor is not yet in the public domain, the provided experimental frameworks, grounded in established methodologies, offer a robust starting point for researchers. The continued exploration of Hsd17B13 and its inhibitors will undoubtedly provide deeper insights into the complex regulation of hepatic lipid homeostasis and pave the way for novel therapeutic strategies against chronic liver diseases.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. mdpi.com [mdpi.com]

- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating HSD17B13 Enzymatic Activity with Hsd17B13-IN-38: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of small molecule inhibitors. This technical guide provides a comprehensive overview of HSD17B13's enzymatic activity, its role in hepatic lipid metabolism, and methodologies for its investigation. A key focus is placed on the characterization and application of Hsd17B13-IN-38, a notable inhibitor of HSD17B13. This document details experimental protocols for assessing enzyme activity and inhibitor efficacy, presents quantitative data for relevant compounds, and visualizes key cellular pathways and experimental workflows to facilitate a deeper understanding of HSD17B13 as a drug target.

Introduction to HSD17B13

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and retinoids.[1][5] Primarily localized to the surface of lipid droplets within hepatocytes, HSD17B13 plays a significant role in hepatic lipid homeostasis.[1][3][6] Upregulation of HSD17B13 expression is observed in patients with NAFLD, and its overexpression in cellular and animal models promotes lipid accumulation.[7] Conversely, genetic variants that lead to a loss of HSD17B13 enzymatic function are protective against the progression of steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[1][6] This strong genetic validation underscores the therapeutic potential of inhibiting HSD17B13 activity.

Enzymatic Activity and Substrates of HSD17B13

HSD17B13 exhibits NAD+-dependent oxidoreductase activity, catalyzing the conversion of hydroxysteroids to ketosteroids.[5] While its endogenous substrates are still under full investigation, several classes of molecules have been identified as being processed by HSD17B13.

Known Substrates of HSD17B13:

| Substrate Class | Specific Examples | Reference |

| Steroids | Estradiol | [8] |

| Bioactive Lipids | Leukotriene B4 (LTB4) | [8] |

| Retinoids | Retinol | [1][9] |

The enzymatic activity of HSD17B13 is intrinsically linked to its localization on lipid droplets and its interaction with the cofactor NAD+.[8][9]

Hsd17B13-IN-38 and Other Inhibitors

Quantitative Data for HSD17B13 Inhibitors:

| Inhibitor | Target | Assay Substrate | IC50 (nM) | Reference |

| BI-3231 | Human HSD17B13 | Estradiol | 1.4 ± 0.7 μM (initial hit) | [8] |

| BI-3231 | Human HSD17B13 | Retinol | 2.4 ± 0.1 μM (initial hit) | [8] |

| EP-036332 | Human HSD17B13 | Not Specified | 14 | [10] |

| EP-036332 | Mouse HSD17B13 | Not Specified | 2.5 | [10] |

| EP-040081 | Human HSD17B13 | Not Specified | 79 | [10] |

| EP-040081 | Mouse HSD17B13 | Not Specified | 74 | [10] |

Experimental Protocols

Recombinant HSD17B13 Expression and Purification

A foundational step for in vitro assays is the production of purified, active HSD17B13 enzyme.

Protocol:

-

Expression System: Utilize a baculovirus expression system in Sf9 insect cells for optimal protein folding and yield.

-

Cloning: Subclone the human HSD17B13 cDNA into a baculovirus transfer vector with an N-terminal His6-tag for purification.

-

Transfection and Amplification: Co-transfect Sf9 cells with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus. Amplify the virus stock through subsequent infections of Sf9 cells.

-

Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer recombinant baculovirus.

-

Purification:

-

Lyse the cells and clarify the lysate by centrifugation.

-

Perform immobilized metal affinity chromatography (IMAC) using a nickel-charged resin to capture the His-tagged HSD17B13.

-

Elute the protein using an imidazole gradient.

-

Conduct size-exclusion chromatography as a final polishing step to obtain highly pure and monomeric HSD17B13.

-

-

Quality Control: Assess protein purity by SDS-PAGE and confirm identity by Western blot using an anti-HSD17B13 antibody.

HSD17B13 Enzymatic Activity Assays

This assay provides a sensitive method to measure the production of NADH, a product of the HSD17B13-catalyzed oxidation of its substrates.

Materials:

-

Purified recombinant HSD17B13

-

Substrate (e.g., Estradiol, Retinol, LTB4)

-

NAD+

-

NADH-Glo™ Detection Reagent (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)

-

384-well white assay plates

Protocol:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the desired substrate.

-

Add the purified HSD17B13 enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., Hsd17B13-IN-38) before adding the substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add an equal volume of NADH-Glo™ Detection Reagent.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

-

Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of NADH produced and thus to the HSD17B13 activity.

This high-throughput method directly measures the conversion of the substrate to its product.

Materials:

-

Same as for the NADH-Glo™ assay, excluding the detection reagent.

-

RapidFire-MS system.

Protocol:

-

Set up the enzymatic reaction as described for the NADH-Glo™ assay.

-

After the incubation period, quench the reaction (e.g., with acetonitrile).

-

Directly inject the samples into the RF-MS system for rapid analysis of substrate and product levels.

-

Quantify the product formation to determine HSD17B13 activity.

Cellular Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay assesses HSD17B13 activity in a more physiological context.[9]

Materials:

-

HEK293 or HepG2 cells

-

Expression plasmid for HSD17B13 or empty vector control

-

Transfection reagent (e.g., Lipofectamine)

-

All-trans-retinol

-

HPLC system

Protocol:

-

Seed cells in multi-well plates.

-

Transfect the cells with the HSD17B13 expression plasmid or an empty vector control.

-

After 24 hours, treat the cells with all-trans-retinol (e.g., 5 µM) for 6-8 hours.

-

Harvest the cells and extract retinoids.

-

Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.

-

Normalize retinoid levels to the total protein concentration of the cell lysate. An increase in retinaldehyde production in HSD17B13-transfected cells compared to controls indicates RDH activity.

Visualizing HSD17B13 in Cellular Pathways and Workflows

HSD17B13 Upstream Regulation and Downstream Effects

The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism, and its activity impacts lipid droplet dynamics.

Caption: HSD17B13 regulatory pathway and its role in hepatic lipid metabolism.

Experimental Workflow for HSD17B13 Inhibitor Screening

A systematic workflow is essential for the identification and characterization of novel HSD17B13 inhibitors.

Caption: A typical workflow for the discovery and development of HSD17B13 inhibitors.

Conclusion

The inhibition of HSD17B13 presents a promising therapeutic strategy for the treatment of NAFLD and its progression to more severe liver diseases. This guide provides a foundational framework for researchers to investigate the enzymatic activity of HSD17B13 and to evaluate the efficacy of inhibitors such as Hsd17B13-IN-38. The detailed protocols and visual aids are intended to streamline experimental design and data interpretation, ultimately accelerating the development of novel therapeutics targeting this critical enzyme. As our understanding of HSD17B13's role in liver pathophysiology continues to evolve, the tools and methodologies described herein will be invaluable for advancing this exciting field of research.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. HSD17B13 (Hydroxysteroid 17-Beta Dehydrogenase 13) | OriGene [test2.origene.biz]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-38: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential studies required to confirm target engagement and validate the therapeutic potential of Hsd17B13 inhibitors, using Hsd17B13-IN-38 as a representative compound. This document details the core methodologies, data interpretation, and signaling context crucial for advancing drug discovery programs targeting this key enzyme in liver metabolism.

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[2][4][5][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[5][7][8][9] The enzyme is known to catalyze the conversion of various lipid substrates, including estradiol, leukotriene B4, and retinol, utilizing NAD+ as a cofactor.[1][7][10]

Target Engagement and Validation Strategy

A multi-pronged approach is essential to robustly demonstrate that a compound engages HSD17B13 and elicits the desired biological response. This involves a combination of biochemical, cellular, and biophysical assays.

Quantitative Data Summary

The following tables summarize key quantitative data for Hsd17B13-IN-38 and other relevant compounds from target engagement and validation studies.

Table 1: Biochemical Potency of HSD17B13 Inhibitors

| Compound | Target | Substrate | Assay Type | IC50 (µM) | Reference |

| Compound 1 | Human HSD17B13 | Estradiol | Biochemical | Moderate | [7][10] |

| Compound 1 | Human HSD17B13 | Leukotriene B4 | Biochemical | Moderate | [10] |

| Compound 1 | Human HSD17B13 | Retinol | Biochemical | 2.4 ± 0.1 | [7] |

| Compound 2 | Human HSD17B13 | Estradiol | Biochemical | Potent | [10] |

| Compound 2 | Human HSD17B13 | Leukotriene B4 | Biochemical | Potent | [10] |

| BI-3231 | Human HSD17B13 | Estradiol | Biochemical | Potent | [7] |

| BI-3231 | Mouse HSD17B13 | Estradiol | Biochemical | Potent | [7] |

Table 2: Cellular Activity of HSD17B13 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | Activity | Reference |

| Compound 1 | - | Cellular Assay | - | Active | [10] |

| Compound 2 | - | Cellular Assay | - | Inactive | [10] |

| BI-3231 | - | Human HSD17B13 Cellular Assay | - | Moderate | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Inhibition Assay (NAD-Glo™ Assay)

This assay quantifies the production of NADH, a product of the HSD17B13 enzymatic reaction, using a luminescent biosensor.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., β-estradiol, Leukotriene B4)

-

NAD+ cofactor

-

Test compound (e.g., Hsd17B13-IN-38)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[11]

-

NAD-Glo™ Assay Kit (Promega)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a white-walled assay plate, add 50-100 nM of recombinant HSD17B13 enzyme.[11]

-

Add the test compound to the desired final concentration.

-

Initiate the reaction by adding a mixture of the substrate (10-50 µM) and NAD+.[11]

-

Incubate the reaction at room temperature for a defined period.

-

Stop the reaction and add the NAD-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Test compound (e.g., Hsd17B13-IN-38)

-

Cell lysis buffer

-

Antibodies against HSD17B13 and a loading control

-

Western blot reagents and equipment

Procedure:

-

Culture HepG2 cells to confluency.

-

Treat the cells with the test compound or DMSO vehicle for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an anti-HSD17B13 antibody.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Mandatory Visualizations

Signaling and Mechanistic Pathways

Caption: Simplified signaling pathway of HSD17B13 regulation and function in hepatocytes.

Experimental Workflows

Caption: Workflow for the HSD17B13 biochemical inhibition assay using NAD-Glo™.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. HSD17B13 | Abcam [abcam.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enanta.com [enanta.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Cellular Localization of HSD17B13 and the Effects of Its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and the inhibitory effects of compounds targeting this enzyme. The content is structured to provide actionable data and detailed methodologies for researchers in the field of liver diseases and drug discovery.

Cellular Localization of HSD17B13

HSD17B13 is predominantly a liver-expressed protein, with single-cell RNA sequencing analysis confirming its primary localization within hepatocytes.[1][2][3] Further investigation into its subcellular distribution has revealed a strong association with lipid droplets (LDs).[4][5][6][7][8] Immunohistochemical studies in both human and mouse livers have shown HSD17B13 to be predominantly localized on the envelope of LDs.[2][3] While mainly associated with LDs, some studies also report its presence in vesicles and the Golgi apparatus.[9] The N-terminal sequence of HSD17B13 is crucial for its targeting to lipid droplets.[2][3]

The localization of HSD17B13 to lipid droplets is not static and can be influenced by the metabolic state of the cell. For instance, in non-alcoholic fatty liver disease (NAFLD), the expression of HSD17B13 is significantly upregulated, and the protein is primarily found in the lipid droplet subcellular fraction.[2]

Experimental Protocols for Determining Cellular Localization

1. Immunofluorescence Staining of HSD17B13 in Hepatocytes

This protocol outlines the general steps for visualizing the subcellular localization of HSD17B13 in cultured hepatocytes.

-

Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2, Huh7, or primary hepatocytes) on glass coverslips. To induce lipid droplet formation, treat the cells with oleic acid (e.g., 400 μM) for 24-48 hours.[10]

-

Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[11]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin and 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for HSD17B13 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining: To visualize lipid droplets and nuclei, counterstain with a neutral lipid dye (e.g., BODIPY 493/503 or LipidTox) and a nuclear stain (e.g., DAPI or Hoechst 33342), respectively.[4][11]

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.

2. Subcellular Fractionation for Lipid Droplet Isolation

This protocol describes a method for isolating lipid droplets from liver tissue or cultured cells to confirm the presence of HSD17B13.

-

Homogenization: Homogenize fresh liver tissue or pelleted cells in an ice-cold homogenization buffer using a Dounce homogenizer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet mitochondria.[12][13]

-

Ultracentrifugation: Carefully collect the supernatant, which contains the lipid droplet and cytosolic fractions. Layer this fraction onto a discontinuous sucrose or Ficoll density gradient and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.[12][13][14][15]

-

Lipid Droplet Collection: The lipid droplets will float to the top of the gradient and can be carefully collected.

-

Protein Analysis: The protein content of the isolated lipid droplet fraction can be analyzed by Western blotting using an antibody against HSD17B13.

HSD17B13 Inhibitor Effects

The development of potent and selective inhibitors of HSD17B13 is a promising therapeutic strategy for chronic liver diseases. One such inhibitor, BI-3231, has been extensively characterized.

Quantitative Data on HSD17B13 Inhibitor BI-3231

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ | 1 nM | Human | Enzymatic | [16] |

| IC₅₀ | 13 nM | Mouse | Enzymatic | [16][17] |

| Kᵢ | 0.7 nM | Human | Enzymatic | [17] |

| Cellular IC₅₀ | 11 nM | Human | Cellular | [18] |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitor constant.

Inhibitor Effects on Cellular Function

Inhibition of HSD17B13 has been shown to have several beneficial effects in preclinical models of liver disease. Treatment of hepatocytes with BI-3231 has been demonstrated to:

-

Significantly decrease the accumulation of triglycerides under lipotoxic stress.[19]

-

Reduce the cytotoxic effects of palmitic acid.[17]

-

Improve hepatocyte proliferation and differentiation.

-

Increase mitochondrial respiratory function.[19]

Experimental Protocols for Assessing Inhibitor Effects

1. HSD17B13 Enzymatic Activity Assay

This protocol is for measuring the enzymatic activity of HSD17B13 and assessing the potency of inhibitors.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 100 mM Tris-HCl, pH 7.5), NAD⁺ as a cofactor, and a substrate such as β-estradiol or retinol.[20][21]

-

Enzyme and Inhibitor Addition: Add purified recombinant HSD17B13 enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the test compound.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at 37°C for a defined period.

-

Detection: The product of the reaction (e.g., retinaldehyde or estrone) can be quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.[20] Alternatively, NADH production can be measured using a detection kit like NADH-Glo.[21]

-

Data Analysis: Calculate the IC₅₀ value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of an inhibitor to its target protein in a cellular context.

-

Cell Treatment: Treat intact cells with the inhibitor or a vehicle control for a specified time.

-

Heating: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3-5 minutes).[22][23]

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve of HSD17B13 in the presence of the inhibitor compared to the vehicle control indicates target engagement.

3. Assessing Lipid Accumulation

This protocol is for quantifying the effect of HSD17B13 inhibitors on lipid accumulation in hepatocytes.

-

Cell Culture and Treatment: Plate hepatocytes and induce lipid accumulation with oleic acid. Treat the cells with the HSD17B13 inhibitor or vehicle control for 24-48 hours.

-

Lipid Staining: Stain the cells with a fluorescent neutral lipid dye such as Nile Red or BODIPY 493/503.

-

Quantification:

-

Microscopy: Capture fluorescent images and quantify the intracellular lipid droplet area or intensity using image analysis software.[10]

-

Flow Cytometry: Stain the cells with a lipid dye and analyze the fluorescence intensity by flow cytometry.

-

Biochemical Assay: Extract total lipids from the cells and quantify the triglyceride content using a commercially available kit.[24]

-

Visualizations

Caption: Workflow for determining the cellular localization of HSD17B13.

Caption: Workflow for assessing the effects of HSD17B13 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.origene.com [cdn.origene.com]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. 17β-Hydroxysteroid dehydrogenase type 13 is a liver-specific lipid droplet-associated protein [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. 17{beta}-Hydroxysteroid dehydrogenase type 13 is a liver-specific lipid droplet-associated protein (Journal Article) | OSTI.GOV [osti.gov]

- 9. Subcellular - HSD17B13 - The Human Protein Atlas [proteinatlas.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit [jove.com]

- 13. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipid Droplets Fractionation [bio-protocol.org]

- 15. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 18. Pardon Our Interruption [opnme.com]

- 19. enanta.com [enanta.com]

- 20. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hydroxysteroid 17β-dehydrogenase 11 accumulation on lipid droplets promotes ethanol-induced cellular steatosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hsd17B13 Inhibition in Hepatic Steatosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibition as a therapeutic strategy for hepatic steatosis and nonalcoholic fatty liver disease (NAFLD). While direct data on a specific inhibitor, Hsd17B13-IN-38, is not extensively available in the public domain, this paper will synthesize the current understanding of Hsd17B13's function and the therapeutic potential of its inhibition by examining data from genetic studies and preclinical models using tool compounds and genetic knockdown approaches.

Introduction: Hsd17B13 as a Therapeutic Target

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[2][3] These findings have propelled HSD17B13 into the spotlight as a promising therapeutic target for NAFLD and related conditions. The prevailing hypothesis is that inhibition of HSD17B13 enzymatic activity can replicate the protective effects observed in individuals with loss-of-function mutations.[4][5]

Mechanism of Action

The precise enzymatic function of HSD17B13 and its role in the pathogenesis of hepatic steatosis are areas of active investigation. It is known to be a member of the 17β-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, fatty acids, and other lipids.[4][6] Some studies suggest HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, a crucial step in retinoic acid signaling.[5][7] Dysregulation of retinoid metabolism has been linked to the development of hepatic steatosis and fibrosis.[7]

Another proposed mechanism involves the interplay between HSD17B13 and key transcription factors that regulate hepatic lipid metabolism, such as SREBP1c, LXR, and PPARα.[6][8] Increased HSD17B13 expression, as seen in NAFLD, may contribute to a positive feedback loop that promotes de novo lipogenesis and lipid droplet accumulation.[4][6]

Preclinical Evidence: The Impact of Hsd17B13 Inhibition in Hepatic Steatosis Models

While specific data for Hsd17B13-IN-38 is limited, studies utilizing genetic knockdown (shRNA) of Hsd17b13 in mouse models of diet-induced hepatic steatosis provide compelling evidence for the therapeutic potential of inhibiting this target.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a study investigating the effects of liver-specific Hsd17b13 knockdown in high-fat diet (HFD)-fed obese mice.

| Parameter | Control (HFD + Scrambled shRNA) | Hsd17b13 Knockdown (HFD + shHsd17b13) | Percentage Change | Citation |

| Liver Function | ||||

| Serum ALT (U/L) | Elevated | Decreased | ↓ | [8][9] |

| Serum FGF21 (pg/mL) | Elevated | Decreased | ↓ | [8][9] |

| Hepatic Lipid Metabolism Gene Expression (relative to control) | ||||

| Cd36 | Increased | Inhibited induction | ↓ | [8] |

| Vldlr | Increased | Inhibited induction | ↓ | [8] |

| Crat | Increased | Inhibited induction | ↓ | [8] |

| Mogat1 | Increased | Inhibited induction | ↓ | [8] |

| Cept1 | Unchanged | Normalized | ↔ | [8] |

| Fibrosis Markers (relative to control) | ||||

| Timp2 | Increased | Significantly Decreased | ↓ | [8][9] |

| Col1a1 | Increased | Trended to Decrease | ↓ | [8] |

| Col4a1 | Increased | Trended to Decrease | ↓ | [8] |

| Timp1 | Increased | Trended to Decrease | ↓ | [8] |

| Tgf-β | Increased | Trended to Decrease | ↓ | [8] |

Experimental Protocols

The following provides a detailed methodology for a representative in vivo study assessing the effect of Hsd17b13 knockdown in a diet-induced model of hepatic steatosis.

High-Fat Diet (HFD)-Induced Obese Mouse Model

Objective: To induce hepatic steatosis and assess the therapeutic effect of Hsd17b13 knockdown.

Animal Model: Male C57BL/6J mice.

Diet:

-

Control Group: Standard chow diet.

-

Experimental Groups: High-fat diet (e.g., 60% kcal from fat) for a period of 16-23 weeks to induce obesity and hepatic steatosis.[8]

Intervention:

-

Vehicle/Control: Intravenous administration of a vector carrying a scrambled, non-targeting short hairpin RNA (shRNA).

-

Treatment: Intravenous administration of an adeno-associated virus (AAV) vector expressing a shRNA specifically targeting Hsd17b13 mRNA for liver-specific knockdown.[9][10]

Duration of Treatment: Typically, a single injection is administered, and the effects are evaluated after a predetermined period (e.g., 4-12 weeks post-injection).[10]

Endpoint Analysis:

-

Metabolic Phenotyping: Monitoring of body weight, food intake, and glucose homeostasis.[8]

-

Serum Biochemistry: Measurement of liver enzymes (ALT, AST), triglycerides, and cholesterol.[9][10]

-

Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Masson's trichrome or Sirius Red staining is used to evaluate fibrosis.[10]

-

Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipid metabolism and fibrosis.[8]

-

Protein Analysis: Western blotting is used to confirm the knockdown of HSD17B13 protein levels and to assess the expression of other relevant proteins.[10]

-

Lipidomics: Comprehensive analysis of hepatic lipid species to understand the impact of Hsd17b13 inhibition on the liver lipidome.[8]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of HSD17B13 in Hepatic Steatosis

Caption: Proposed positive feedback loop involving HSD17B13 and SREBP1c in promoting hepatic steatosis.

Experimental Workflow for Evaluating HSD17B13 Inhibitors In Vivo

Caption: A representative experimental workflow for the preclinical evaluation of HSD17B13 inhibitors.

Conclusion and Future Directions

The collective evidence from human genetic studies and preclinical models strongly supports the inhibition of HSD17B13 as a viable therapeutic strategy for hepatic steatosis and NASH. The knockdown of Hsd17b13 in animal models leads to a significant improvement in liver health, including reduced steatosis, inflammation, and markers of fibrosis. While the precise mechanisms are still being fully elucidated, the modulation of lipid metabolism and potentially retinoid signaling pathways appear to be key.

The development of potent and selective small molecule inhibitors, such as those in the "Hsd17B13-IN" series, is a critical next step. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of these compounds in relevant animal models, as well as further unraveling the intricate molecular functions of HSD17B13. The progression of HSD17B13 inhibitors into clinical trials will be a significant milestone in the quest for effective treatments for NAFLD and NASH.[4]

References

- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Hsd17B13-IN-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Hsd17B13-IN-38, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This document outlines the typical experimental workflow, detailed protocols for key in vitro assays, and the underlying signaling pathways relevant to the evaluation of Hsd17B13 inhibitors.

Core Concepts in Hsd17B13 Inhibition

Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) is an enzyme implicated in the metabolism of steroids, bioactive lipids, and retinol.[1][2] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to more severe steatohepatitis.[1] This protective effect has spurred the development of small molecule inhibitors targeting the enzymatic activity of Hsd17B13. The in vitro evaluation of these inhibitors is a critical first step in the drug discovery process, aiming to quantify their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Data Presentation

While specific quantitative data for Hsd17B13-IN-38 is not publicly available, the following tables represent the standard format for presenting the in vitro characteristics of an Hsd17B13 inhibitor.

Table 1: Biochemical Potency of Hsd17B13-IN-38

| Assay Type | Substrate | Species | IC50 (nM) |

| Enzymatic Inhibition | Estradiol | Human | Data |

| Enzymatic Inhibition | Leukotriene B4 | Human | Data |

| Enzymatic Inhibition | Estradiol | Mouse | Data |

| Enzymatic Inhibition | Leukotriene B4 | Mouse | Data |

This table would summarize the half-maximal inhibitory concentration (IC50) of the compound against purified Hsd17B13 enzyme from different species using various substrates.

Table 2: Cellular Activity and Target Engagement of Hsd17B13-IN-38

| Assay Type | Cell Line | Endpoint Measurement | EC50 (nM) |

| Cellular Inhibition | HepG2 | Estrone Production | Data |

| Cellular Thermal Shift (CETSA) | HepG2 | Hsd17B13 Stabilization | Data |

| Target Gene Expression | LX-2 | COL1A1 mRNA levels (TGF-β induced) | Data |

This table would present the half-maximal effective concentration (EC50) of the compound in cell-based assays, demonstrating its activity in a biological context and confirming its engagement with the target protein.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of those used in the field for the characterization of Hsd17B13 inhibitors.

Hsd17B13 Enzymatic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Hsd17B13. A common method involves measuring the production of NADH, a product of the dehydrogenase reaction, using a luminescent reporter system.

Materials:

-

Recombinant human Hsd17B13 protein

-

Substrate: β-estradiol or Leukotriene B4 (LTB4)

-

Cofactor: NAD+

-

Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100

-

NAD(P)H-Glo™ Detection Reagent

-

384-well assay plates

-

Test compound (Hsd17B13-IN-38) serially diluted in DMSO

Procedure:

-

Prepare the substrate mix containing the substrate (e.g., 12 µM β-estradiol) and cofactor (e.g., 500 µM NAD+) in assay buffer.

-

Dispense 80 nL of the serially diluted test compound into the wells of a 384-well plate.

-

Add 2 µL/well of the substrate mix to the plate.

-

Initiate the enzymatic reaction by adding 2 µL/well of purified Hsd17B13 protein (30 nM final concentration) in assay buffer.

-

Incubate the plate at room temperature for 2 hours in the dark.

-

Add 3 µL/well of NAD(P)H-Glo™ detection reagent.

-

Incubate for an additional 1 hour at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Hsd17B13-IN-38)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR plates

-

Thermocycler

-

Western blot or ELISA reagents for Hsd17B13 detection

Procedure:

-

Culture HepG2 cells to confluency.

-

Treat the cells with various concentrations of Hsd17B13-IN-38 or DMSO (vehicle control) for a specified time (e.g., 1-4 hours) at 37°C.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR plates.

-

Heat the plates in a thermocycler across a range of temperatures for 3 minutes, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Quantify the amount of soluble Hsd17B13 in the supernatant using Western blotting or an ELISA.

-

Plot the amount of soluble Hsd17B13 as a function of temperature for each compound concentration to generate melting curves and determine the shift in melting temperature.

Mandatory Visualizations

Signaling Pathway

// Nodes LXR_agonist [label="LXR Agonist\n(e.g., Oxysterols)", fillcolor="#FBBC05", fontcolor="#202124"]; LXR [label="LXRα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SREBP1c_gene [label="SREBP-1c Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; SREBP1c_precursor [label="SREBP-1c Precursor\n(ER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SREBP1c_mature [label="Mature SREBP-1c\n(Nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsd17B13_gene [label="Hsd17B13 Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; Hsd17B13_protein [label="Hsd17B13 Protein\n(Lipid Droplet)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hsd17B13_IN_38 [label="Hsd17B13-IN-38", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Retinol [label="Retinol", fillcolor="#FBBC05", fontcolor="#202124"]; Retinaldehyde [label="Retinaldehyde", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LXR_agonist -> LXR [label="Activates", fontsize=8]; LXR -> SREBP1c_gene [label="Induces Transcription", fontsize=8]; SREBP1c_gene -> SREBP1c_precursor [label="Transcription &\nTranslation", fontsize=8]; SREBP1c_precursor -> SREBP1c_mature [label="Proteolytic Cleavage", fontsize=8]; SREBP1c_mature -> Hsd17B13_gene [label="Induces Transcription", fontsize=8]; Hsd17B13_gene -> Hsd17B13_protein [label="Transcription &\nTranslation", fontsize=8]; Hsd17B13_protein -> Retinaldehyde [label="Catalyzes Conversion", fontsize=8]; Retinol -> Hsd17B13_protein [dir=none]; Hsd17B13_IN_38 -> Hsd17B13_protein [label="Inhibits", color="#EA4335", arrowhead=tee]; } dot

Caption: Hsd17B13 transcriptional regulation and enzymatic action.

Experimental Workflow

// Nodes start [label="Start: Hsd17B13-IN-38", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochemical_assays [label="Biochemical Assays\n(Enzymatic Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; cellular_assays [label="Cellular Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; potency [label="Determine IC50\n(Potency)", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_activity [label="Determine EC50\n(Cellular Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; target_engagement [label="Confirm Target Engagement\n(CETSA)", fillcolor="#FBBC05", fontcolor="#202124"]; downstream_effects [label="Assess Downstream Effects\n(Gene Expression)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="In Vitro Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> biochemical_assays; start -> cellular_assays; biochemical_assays -> potency; cellular_assays -> cellular_activity; cellular_assays -> target_engagement; cellular_assays -> downstream_effects; potency -> end; cellular_activity -> end; target_engagement -> end; downstream_effects -> end; } dot

Caption: In vitro evaluation workflow for Hsd17B13 inhibitors.

References

Application Notes and Protocols for In Vivo Mouse Studies with HSD17B13 Inhibitors

These application notes provide detailed protocols for researchers and drug development professionals on the use of HSD17B13 inhibitors in in vivo mouse studies for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[3][4][5] This has identified HSD17B13 as a promising therapeutic target for these conditions.[3][4] HSD17B13 is believed to play a role in hepatic lipid metabolism, inflammation, and fibrosis.[2][6] Its inhibition is expected to ameliorate liver injury and disease progression.

Mechanism of Action

HSD17B13 is involved in several metabolic pathways, including steroid hormone metabolism, fatty acid metabolism, and retinol metabolism.[1][3] Overexpression of HSD17B13 can lead to increased lipid accumulation in hepatocytes.[1] The exact mechanisms by which HSD17B13 contributes to liver disease are still under investigation, but they are thought to involve the production of pro-inflammatory lipid mediators and modulation of signaling pathways related to lipid metabolism and inflammation, such as the NF-κB and MAPK signaling pathways.[2] Recent studies also suggest that HSD17B13 can activate the PAF/STAT3 signaling pathway in hepatocytes, promoting leukocyte adhesion and liver inflammation.[6]

Signaling Pathway

The signaling pathway involving HSD17B13 is complex and not fully elucidated. However, a proposed pathway highlights its role in lipid metabolism and inflammation.

Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.

Experimental Protocols

The following protocols are generalized for in vivo mouse studies targeting HSD17B13. Specific parameters such as compound formulation, dosage, and administration route should be optimized for the specific inhibitor being tested.

Animal Models

Several mouse models can be used to induce NAFLD/NASH phenotypes for testing HSD17B13 inhibitors.

-

High-Fat Diet (HFD)-induced Obesity Model:

-

Strain: C57BL/6J mice are commonly used.[7]

-

Diet: A diet with 45% or 60% kcal from fat.

-

Duration: 16-24 weeks to induce obesity, steatosis, and mild inflammation.

-

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model:

-

Carbon Tetrachloride (CCl4)-induced Fibrosis Model:

-

Strain: C57BL/6J mice.

-

Induction: Intraperitoneal (i.p.) injection of CCl4 (e.g., 0.5-1 mL/kg) twice weekly.

-

Duration: 4-8 weeks to induce significant liver fibrosis.[9]

-

Experimental Workflow

A typical experimental workflow for evaluating an HSD17B13 inhibitor in a diet-induced NASH model is outlined below.

Caption: General experimental workflow for in vivo mouse studies.

Inhibitor Administration

-

Formulation: The HSD17B13 inhibitor should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The stability and solubility of the compound in the vehicle should be confirmed.

-

Route of Administration: Oral gavage is a common route for daily administration. Intraperitoneal injection can also be used.

-

Dosage and Frequency: A dose-response study is recommended to determine the optimal dose. For example, doses ranging from 1 to 100 mg/kg, administered once or twice daily.

Endpoint Analysis

At the end of the study, a comprehensive analysis should be performed to evaluate the efficacy of the HSD17B13 inhibitor.

-

Blood Biochemistry:

-

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.

-

Serum lipid profile (triglycerides, total cholesterol).

-

-

Liver Histopathology:

-

Hematoxylin and eosin (H&E) staining for assessment of steatosis, inflammation, and ballooning.

-

Sirius Red or Masson's trichrome staining for evaluation of fibrosis.

-

-

Gene Expression Analysis (qPCR):

-

Quantify the mRNA levels of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2), inflammation (e.g., Tnf-α, Il-6, Ccl2), and lipid metabolism (e.g., Srebf1, Fasn, Cd36).

-

-

Protein Analysis (Western Blot):

-

Confirm target engagement by measuring HSD17B13 protein levels.

-

Assess the expression of key proteins in the relevant pathways.

-

-

Hydroxyproline Assay:

-

Quantify collagen content in the liver as a measure of fibrosis.

-

-

Lipidomics:

-

Analyze the liver lipid composition to understand the impact of HSD17B13 inhibition on lipid metabolism.

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of In Vivo Study Parameters

| Parameter | Description |

| Animal Model | C57BL/6J mice on a CDAHFD for 8 weeks |

| Treatment Groups | 1. Vehicle Control |

| 2. HSD17B13 Inhibitor (10 mg/kg, daily) | |

| 3. HSD17B13 Inhibitor (30 mg/kg, daily) | |

| Administration | Oral gavage for 4 weeks |

| Endpoints | Serum ALT/AST, liver triglycerides, liver histology (NAFLD Activity Score), fibrosis (Sirius Red staining), gene expression (Col1a1, Tnf-α) |

Table 2: Example of Quantitative Endpoint Data

| Treatment Group | Serum ALT (U/L) | Liver Triglycerides (mg/g) | NAFLD Activity Score | Fibrosis (% Area) |

| Vehicle Control | 250 ± 45 | 150 ± 25 | 5.8 ± 0.7 | 3.2 ± 0.5 |

| Inhibitor (10 mg/kg) | 180 ± 30 | 110 ± 20 | 4.2 ± 0.6 | 2.1 ± 0.4 |

| Inhibitor (30 mg/kg) | 120 ± 25 | 80 ± 15 | 2.5 ± 0.5 | 1.5 ± 0.3 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. |

Conclusion

Targeting HSD17B13 with small molecule inhibitors represents a promising therapeutic strategy for NAFLD and NASH. The protocols and guidelines provided here offer a framework for conducting robust in vivo mouse studies to evaluate the efficacy of such inhibitors. Careful selection of animal models, well-defined experimental workflows, and comprehensive endpoint analyses are crucial for the successful preclinical development of HSD17B13-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primarysourceai.substack.com [primarysourceai.substack.com]

- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]